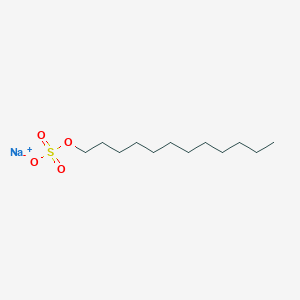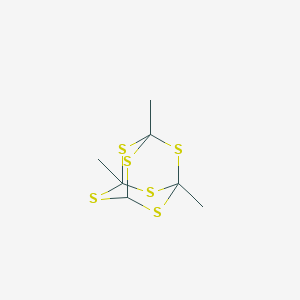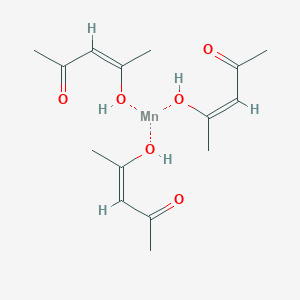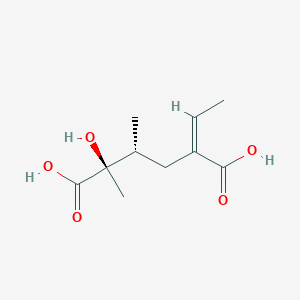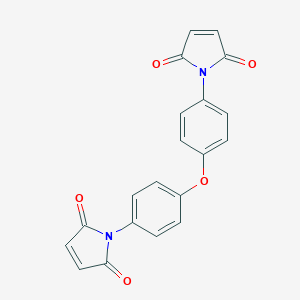
1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) is an organic compound characterized by the presence of two maleimide groups attached to a central ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) typically involves the reaction of 4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)benzoic acid with a suitable ether-forming reagent under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The maleimide groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the maleimide groups to form different functional groups.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield maleic anhydride derivatives, while reduction can produce amine derivatives.
科学研究应用
1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of high-performance materials and coatings.
作用机制
The mechanism of action of 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) involves its ability to form covalent bonds with nucleophilic groups in biological molecules. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The maleimide groups are particularly reactive towards thiol groups, making this compound useful in bioconjugation and cross-linking applications .
相似化合物的比较
Similar Compounds
4-(2,5-Dioxo-2,5-dihydropyrrol-1-yl)benzoic acid: Shares the maleimide functional group but lacks the ether linkage.
3,5-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Contains two maleimide groups but with a different structural arrangement.
Uniqueness
1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) is unique due to its central ether linkage, which imparts distinct chemical properties and reactivity compared to similar compounds.
属性
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)27-16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJRVZIYCCJCRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC3=CC=C(C=C3)N4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51122-18-0 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1,1′-(oxydi-4,1-phenylene)bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51122-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

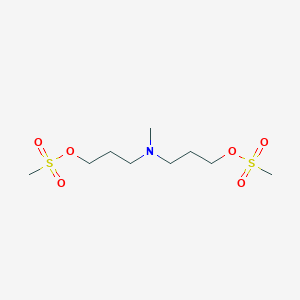
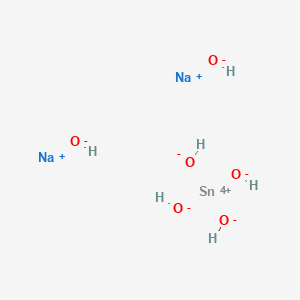
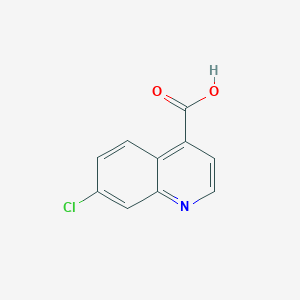




![(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B89195.png)

